molecular formula C19H21N3O7S B12468951 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12468951
M. Wt: 435.5 g/mol
InChI Key: SBROZOBFZMLZGG-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The morpholinylcarbonyl group can be introduced through a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as acidic or basic environments, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The morpholinylcarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other sulfonamides, such as:

    Sulfamethoxazole: A widely used antibacterial agent.

    Sulfadiazine: Another antibacterial sulfonamide.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Compared to these compounds, 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide may offer unique advantages in terms of its chemical stability, solubility, and biological activity due to its distinct structural features.

Properties

Molecular Formula

C19H21N3O7S

Molecular Weight

435.5 g/mol

IUPAC Name

4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C19H21N3O7S/c1-13-16(4-3-5-17(13)22(24)25)20-30(26,27)14-6-7-18(28-2)15(12-14)19(23)21-8-10-29-11-9-21/h3-7,12,20H,8-11H2,1-2H3

InChI Key

SBROZOBFZMLZGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3

Origin of Product

United States

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